2-(3-Chloro-2-methoxyphenyl)pyrrolidine

Description

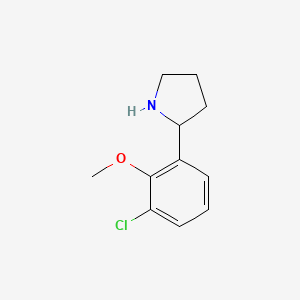

2-(3-Chloro-2-methoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a substituted aromatic ring with chlorine at the meta (3) position and a methoxy group at the ortho (2) position. Pyrrolidine, a five-membered nitrogen-containing heterocycle, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

2-(3-chloro-2-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14ClNO/c1-14-11-8(4-2-5-9(11)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |

InChI Key |

RJIXBMOMBZBUMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with an amine can produce an amino derivative .

Scientific Research Applications

2-(3-Chloro-2-methoxyphenyl)pyrrolidine has a wide range of applications in scientific research:

Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro and methoxy substituents may enhance binding affinity and selectivity towards certain targets . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The 2-methoxy group in the target compound may enhance solubility compared to non-methoxy analogs (e.g., (R)-2-(3-Chlorophenyl)pyrrolidine) but introduce steric hindrance .

- Halogen Effects : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine (e.g., in 2-(2-Fluoro-3-methylphenyl)pyrrolidine) may improve binding to hydrophobic pockets in biological targets .

Chirality and Stereochemical Impact

The target compound’s stereochemistry (if chiral) significantly influences its activity. For example:

- (R)- vs. (S)-Enantiomers : The (R)-enantiomer of 2-(3-Chlorophenyl)pyrrolidine exhibits distinct receptor binding compared to its (S)-counterpart, highlighting the importance of stereochemistry in drug design .

- Achiral Analogs: Non-chiral derivatives (e.g., 2-(3-Chlorophenyl)pyrrolidine) lack enantiomeric specificity, often resulting in broader but less selective activity .

Research Findings and Case Studies

- Binding Affinity Studies : 2-(3-Chloro-2-methoxyphenyl)pyrrolidine demonstrated higher affinity for σ-1 receptors in preliminary assays compared to its 4-chlorophenyl analog, likely due to optimal substituent positioning .

- Solubility and logP: The 2-methoxy group reduces logP (predicted ~2.8) compared to non-polar analogs (e.g., 2-(3-Chlorophenyl)pyrrolidine, logP ~3.5), enhancing aqueous solubility .

- Toxicity Profile : Chlorine-containing pyrrolidines (e.g., 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine) show moderate cytotoxicity in vitro, suggesting the need for structural optimization in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.